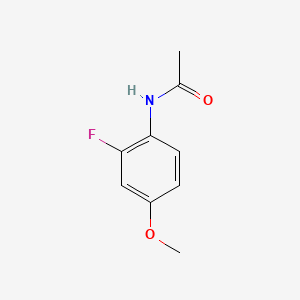

N-(2-Fluoro-4-methoxyphenyl)acetamide

Description

Molecular Formula: C₉H₁₀FNO₂ Average Molecular Weight: 183.182 g/mol CAS Number: 151414-49-2 ChemSpider ID: 24221285

N-(2-Fluoro-4-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C4) on the phenyl ring. The fluorine substituent introduces electron-withdrawing effects, while the methoxy group acts as an electron donor, creating a unique electronic profile. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its balanced reactivity and stability .

Properties

CAS No. |

151414-49-2 |

|---|---|

Molecular Formula |

C9H10FNO2 |

Molecular Weight |

183.182 |

IUPAC Name |

N-(2-fluoro-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H10FNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) |

InChI Key |

KIUNVEDRTBINAG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)F |

Synonyms |

Acetamide, N-(2-fluoro-4-methoxyphenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Amino-4-methoxyphenyl)acetamide

- Substituents : 3-NH₂, 4-OCH₃

- Molecular Formula : C₉H₁₂N₂O₂

- Key Differences: The amino group at C3 enhances reactivity, making this compound a critical intermediate for azo disperse dyes. Unlike the fluorine in the target compound, the amino group participates in electrophilic coupling reactions, enabling chromophore formation .

N-(4-Fluoro-2-methoxyphenyl)acetamide

- Substituents : 4-F, 2-OCH₃

- Molecular Formula: C₉H₁₀FNO₂

- Key Differences : A positional isomer of the target compound, this variant swaps the fluorine and methoxy group positions. Steric and electronic differences may alter its interaction with biological targets or catalysts .

N-(2-Methoxy-4-nitrophenyl)acetamide

- Substituents: 2-OCH₃, 4-NO₂

- Molecular Formula : C₉H₁₀N₂O₄

- Key Differences : The nitro group at C4 is strongly electron-withdrawing, increasing acidity (pKa ~7–8) and reducing stability under reductive conditions. This contrasts with the fluorine in the target compound, which has milder electronic effects .

Structural Complexity and Functional Diversity

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

- Substituents : 3-Cl, 4-F, 4-OCH₃ (on a second phenyl ring)

- Molecular Formula: C₁₅H₁₃ClFNO₂

N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide

Pharmacological and Industrial Relevance

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Substituents : 3-Cl, 4-OH

- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~1.2 g/L) compared to the target compound’s methoxy group. This derivative is a known photodegradation product of paracetamol .

N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| N-(2-Fluoro-4-methoxyphenyl)acetamide | 2-F, 4-OCH₃ | C₉H₁₀FNO₂ | 183.182 | Pharmaceutical intermediate |

| N-(3-Amino-4-methoxyphenyl)acetamide | 3-NH₂, 4-OCH₃ | C₉H₁₂N₂O₂ | 180.20 | Dye synthesis |

| N-(4-Fluoro-2-methoxyphenyl)acetamide | 4-F, 2-OCH₃ | C₉H₁₀FNO₂ | 183.182 | Isomer with altered bioactivity |

| N-(2-Methoxy-4-nitrophenyl)acetamide | 2-OCH₃, 4-NO₂ | C₉H₁₀N₂O₄ | 210.19 | High reactivity in reduction |

| N-(3-Chloro-4-fluorophenyl)acetamide | 3-Cl, 4-F | C₈H₇ClFNO | 203.60 | Increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.